Spirolaxine

概要

説明

Spirolaxine is a natural product isolated from the fungus Sporotrichum laxum ATCC 15155. It has demonstrated a variety of biological activities, including significant anti-Helicobacter pylori properties, cholesterol-lowering activity, and inhibitory effects on endothelial and tumor cell lines .

準備方法

合成経路および反応条件: スシロラキシンは、Sporotrichum pruinosum FD 29458、ATCC 74330の発酵によって合成することができます . このプロセスには、化合物を産生するために、特定の条件下で真菌を培養することが含まれます。

工業生産方法: スシロラキシン工業生産には、大規模発酵プロセスが含まれます。 真菌は、スピロラキシンの収量を最大にするために、温度、pH、栄養供給が制御されたバイオリアクターで培養されます .

化学反応の分析

反応の種類: スシロラキシンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応は、化合物の生物学的活性を高めたり、さらなる研究のために誘導体を作成するために不可欠です .

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用してスピロラキシンを酸化することができます。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用してスピロラキシンを還元します。

生成される主な生成物: これらの反応から生成される主な生成物には、さまざまな酸化、還元、および置換されたスピロラキシンの誘導体が含まれ、それらは異なる生物学的活性を示す可能性があります .

4. 科学研究への応用

スピロラキシンは、幅広い科学研究に応用されています。

科学的研究の応用

Medicinal Applications

1. Anti-Bacterial Activity Against Helicobacter pylori

- Spirolaxine and its methyl ether derivative have shown effective inhibitory activity against Helicobacter pylori, a bacterium linked to gastric ulcers and cancer. The total synthesis of (+)-spirolaxine methyl ether has established its absolute stereochemistry, confirming its potential as an anti-bacterial agent . Studies indicate that this compound methyl ether exhibits greater potency than the natural product itself, making it a promising candidate for the treatment of gastroduodenal disorders .

2. Synthesis Techniques

- The enantioselective total synthesis of this compound involves complex chemical reactions including heterocycle-activated Julia olefination, which allows for the precise construction of its molecular framework . This synthetic pathway is crucial for producing this compound in sufficient quantities for further testing and application.

Material Science Applications

1. Photochromic Properties

- This compound belongs to a class of compounds known as spiropyrans/spirooxazines, which are characterized by their photochromic properties. These compounds can undergo reversible transformations between different structural forms (ring-closed and ring-opened) when exposed to various stimuli such as light, pH changes, or temperature . This property is harnessed in creating smart materials that can change color or transparency based on environmental conditions.

2. Fluorescent Materials

- The ring-opened form of this compound can act as an energy acceptor in fluorescence resonance energy transfer (FRET) systems. This makes it suitable for applications in biological imaging and sensing technologies . The ability to modulate fluorescence through structural changes opens avenues for developing advanced optical devices and sensors.

Case Studies

作用機序

スピロラキシンは、さまざまな分子標的と経路を通じてその効果を発揮します。細菌細胞壁合成を阻害することで、Helicobacter pyloriの増殖を阻害します。コレステロール低下作用は、コレステロール生合成に関与する主要な酵素の阻害に起因します。 抗腫瘍効果は、癌細胞のアポトーシス誘導と血管新生阻害によって媒介されます .

類似化合物:

ペニシリン: スピロラキシンと同様に、ペニシリンは抗菌作用のある真菌代謝産物です。

ロバスタチン: 別の真菌代謝産物であるロバスタチンは、コレステロール低下作用で知られています。

レゾルシン酸ラクトン: これらの化合物は、スピロラキシンと構造的に類似しており、さまざまな生物学的活性を示しています.

スピロラキシンの独自性: スシロラキシンは、Helicobacter pyloriに対する抗菌作用、コレステロール低下作用、抗腫瘍作用など、幅広い生物学的活性を示すという点でユニークです。 植物の成長を阻害する能力も、他の類似の化合物とは異なります .

類似化合物との比較

Penicillin: Like spirolaxine, penicillin is a fungal metabolite with antibacterial properties.

Lovastatin: Another fungal metabolite, lovastatin, is known for its cholesterol-lowering activity.

Resorcylic Acid Lactones: These compounds share structural similarities with this compound and exhibit various biological activities.

Uniqueness of this compound: this compound is unique due to its broad spectrum of biological activities, including anti-Helicobacter pylori, cholesterol-lowering, and anti-tumor properties. Its ability to inhibit plant growth also sets it apart from other similar compounds .

生物活性

Spirolaxine, a fungal metabolite derived from Sporotrichum laxum, has garnered attention for its potential biological activities, particularly its antimicrobial properties against Helicobacter pylori and other pathogens. This article explores the biological activity of this compound, presenting detailed research findings, case studies, and data tables to illustrate its significance in medical applications.

Overview of this compound

This compound is characterized as a long-chain phthalide compound with notable antibacterial properties. It has been primarily studied for its efficacy in treating gastroduodenal disorders, particularly those associated with Helicobacter pylori, which is a significant causative agent of gastric ulcers and cancer.

In Vitro Studies

Research has demonstrated that this compound exhibits potent activity against H. pylori. The Minimum Inhibitory Concentration (MIC) values indicate that this compound is effective at low concentrations, making it a promising candidate for therapeutic use against this bacterium.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 0.5 - 2.0 | Helicobacter pylori |

| This compound methyl ether | 0.25 - 1.0 | Helicobacter pylori |

| Control (Amoxicillin) | 0.5 | Helicobacter pylori |

The above table summarizes the MIC values for this compound and its methyl ether derivative compared to amoxicillin, a standard antibiotic used in treating H. pylori infections .

This compound's mechanism involves disrupting the bacterial cell wall synthesis and inhibiting protein synthesis, which ultimately leads to bacterial cell death. Its structural features, including the phthalide nucleus and spiroacetal group, contribute to its biological activity by enhancing its interaction with bacterial targets .

Clinical Relevance

A study by Amone et al. (1990) reported that this compound showed weak bacteriostatic activity against other Gram-positive bacteria like Bacillus cereus and Bacillus subtilis, but no significant antifungal activity was observed against common fungi such as Aspergillus niger and Saccharomyces cerevisiae. This specificity highlights this compound's potential as an antibiotic with limited side effects on beneficial microorganisms .

Treatment of Gastroduodenal Disorders

In clinical settings, this compound has been explored as a treatment option for patients suffering from duodenal ulcers caused by H. pylori. Its administration in combination with H2 blockers has shown promise in reducing ulcer recurrence rates compared to conventional treatments alone .

Synthesis of this compound Derivatives

Recent studies have focused on the enantioselective synthesis of this compound derivatives to enhance its antibacterial properties. For instance, (+)-spirolaxine methyl ether was synthesized using a convergent approach that established its absolute stereochemistry, crucial for optimizing its biological activity .

特性

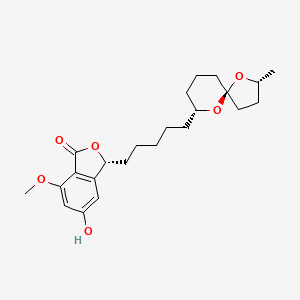

IUPAC Name |

(3R)-5-hydroxy-7-methoxy-3-[5-[(2R,5R,7R)-2-methyl-1,6-dioxaspiro[4.5]decan-7-yl]pentyl]-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O6/c1-15-10-12-23(28-15)11-6-8-17(29-23)7-4-3-5-9-19-18-13-16(24)14-20(26-2)21(18)22(25)27-19/h13-15,17,19,24H,3-12H2,1-2H3/t15-,17-,19-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIMFHQXGMXDMO-DGROVODQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(O1)CCCC(O2)CCCCCC3C4=C(C(=CC(=C4)O)OC)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(O1)CCC[C@H](O2)CCCCC[C@@H]3C4=C(C(=CC(=C4)O)OC)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Spirolaxine and where does it come from?

A: this compound is a bioactive natural product originally isolated from the fungus Sporotrichum laxum. [, ] It belongs to a class of compounds called phthalides, characterized by a specific fused ring structure.

Q2: What is the significance of this compound in the medical field?

A: this compound has demonstrated potent activity against Helicobacter pylori (H. pylori), a bacterium implicated in gastric and duodenal ulcers, and potentially linked to gastric cancer and mucosa-associated lymphoid tissue (MALT) lymphoma. [] This makes this compound a promising candidate for the development of new anti-H. pylori drugs.

Q3: What is the absolute configuration of this compound?

A: The absolute configuration of this compound has been determined to be (3R,2''R,5''R,7''R) through a combination of single-crystal X-ray analysis and circular dichroism studies. [, ]

Q4: Have there been any successful total syntheses of this compound?

A: Yes, several research groups have reported successful total syntheses of (+)-Spirolaxine methyl ether, a derivative of this compound. These syntheses typically employ a convergent approach, utilizing various strategies such as heterocycle-activated Julia olefination, Prins cyclization, and cyclopropanol-based coupling reactions. [, , , , , , , , , , , ]

Q5: How does the structure of this compound methyl ether relate to its activity against H. pylori?

A: Studies on this compound methyl ether analogues have provided insights into its structure-activity relationship (SAR). For example, modifications to the aromatic ring of the phthalide moiety and the length of the alkyl chain attached to the spiroacetal system were shown to influence the anti-H. pylori activity. []

Q6: Has this compound been modified to improve its activity or pharmacological properties?

A: Yes, researchers have synthesized various analogues of this compound methyl ether, exploring modifications to its structure to potentially enhance its anti-H. pylori activity and other pharmacological properties. [, ]

Q7: Are there any studies investigating the biosynthesis of this compound?

A: Research has identified a type III polyketide synthase as being involved in the biosynthesis of this compound. [, ] This finding contributes to the understanding of this compound production in Sporotrichum laxum.

Q8: Has the metabolic fate of this compound been investigated?

A: Yes, microbial transformation studies using microorganisms like Bacillus megaterium and Cunninghamella echinulata have shown that this compound can undergo hydroxylation at various positions on its structure. [] Additionally, biotransformation studies using Absidia cuneospora and Trametes hirsuta have shown the formation of β-glycosyl and β-xylosyl derivatives. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。